(Rac)-Ketoconazole

描述

属性

IUPAC Name |

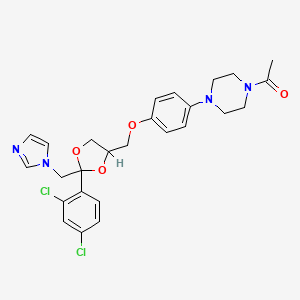

1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20273956 | |

| Record name | 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALS OR POWDER. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

79156-75-5, 65277-42-1 | |

| Record name | NSC 317629 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079156755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ketoconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Record name | Ketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

(Rac)-Ketoconazole synthesis pathway and chiral resolution

An In-depth Technical Guide to the Synthesis and Chiral Resolution of (Rac)-Ketoconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for racemic ketoconazole and the subsequent methods for its chiral resolution. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the chemical and logical workflows.

Introduction to Ketoconazole

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. Its mechanism of action involves the inhibition of lanosterol 14α-demethylase (a cytochrome P-450 enzyme), which is critical for the synthesis of ergosterol, an essential component of fungal cell membranes.[1][2] The structure of ketoconazole features two chiral centers at the C2 and C4 positions of the 1,3-dioxolane ring, giving rise to four possible stereoisomers (two cis and two trans pairs of enantiomers).[2][3]

The commercially available drug is a racemic mixture of the two cis enantiomers: (+)-(2R,4S)-ketoconazole and (-)-(2S,4R)-ketoconazole.[4] There is significant interest in the individual enantiomers, as they exhibit different pharmacological and toxicological profiles.[2] For instance, levoketoconazole, the (2S,4R) enantiomer, is being investigated for its potent inhibition of cortisol synthesis with potentially reduced hepatotoxicity compared to the racemic mixture.[4] This has driven the development of robust methods for both the synthesis of the racemate and its effective chiral resolution.

Synthesis Pathway of (Rac)-cis-Ketoconazole

The most established synthesis of racemic ketoconazole follows the pathway originally developed by J. Heeres and colleagues.[1][3][5] The multi-step process is designed to selectively produce the desired cis-diastereomer.

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis pathway for (Rac)-cis-Ketoconazole.

Key Steps in the Synthesis

-

Ketalization: 2,4-Dichloroacetophenone is reacted with glycerol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the corresponding 1,3-dioxolane (ketal) intermediate.[5]

-

Bromination: The ketal is then brominated, typically using elemental bromine, to yield a bromo ketal intermediate.[5]

-

Benzoylation and Diastereomeric Separation: The hydroxyl group of the bromo ketal is acylated with benzoyl chloride. This step is crucial as it creates a crystalline ester. The cis and trans diastereomers exhibit different solubilities, allowing for the selective crystallization and isolation of the desired cis-isomer from the mixture.[5]

-

Imidazole Substitution: The isolated cis-bromo benzoyl ester is reacted with imidazole. The imidazole nitrogen displaces the bromine atom via nucleophilic substitution to form the imidazolylmethyl derivative.

-

Deprotection and Activation: The benzoyl protecting group is removed through hydrolysis to regenerate the free primary alcohol. This alcohol is then "activated" by converting it into a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively.[6][7] The tosylate intermediate, cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane]-4-methyl p-toluenesulfonate, is a key precursor.[6]

-

Final Condensation: The final step involves the condensation of the activated tosylate intermediate with the piperazine side chain, 1-acetyl-4-(4-hydroxyphenyl)piperazine, in the presence of a base to form the ether linkage, yielding (rac)-cis-ketoconazole.[8]

Detailed Experimental Protocol: Benzoylation and Isolation of cis-Isomer

This protocol is a representative summary based on the procedure described by Heeres et al.[5]

-

Objective: To synthesize and isolate the cis-isomer of the benzoylated bromo ketal intermediate (cis-4).

-

Materials:

-

Bromo ketal intermediate (3) (0.91 mol)

-

Dry Pyridine (600 mL)

-

Benzoyl chloride (1.0 mol)

-

Chloroform (CHCl₃)

-

6 N Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO₄)

-

Ethanol (EtOH)

-

-

Procedure:

-

A solution of the bromo ketal (3) (0.91 mol) in 600 mL of dry pyridine is prepared in a suitable reaction vessel and cooled to 5 °C in an ice bath.

-

Benzoyl chloride (1.0 mol) is added dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 5 °C.

-

After the addition is complete, the mixture is stirred for an additional 2.5 hours at the same temperature.

-

The reaction mixture is diluted with water and extracted with chloroform.

-

The organic layer is washed with 6 N HCl to remove pyridine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is evaporated in vacuo to yield an oily residue, which solidifies upon stirring with methanol.

-

The crude solid represents a mixture of cis and trans isomers. The desired cis-isomer (4) is isolated and purified by recrystallization from ethanol. The purity can be confirmed by gas chromatography (GC) and melting point analysis (mp 118.3 °C).[5]

-

Chiral Resolution of (Rac)-cis-Ketoconazole

Separating the racemic mixture of cis-ketoconazole into its individual enantiomers, (+)-(2R,4S) and (-)-(2S,4R), is essential for studying their distinct biological activities. Chromatographic techniques are the most widely reported and effective methods for achieving this separation.

The general workflow for chiral resolution is depicted below.

Caption: General workflow for the chiral resolution of Ketoconazole.

Resolution Methodologies

Several advanced analytical techniques have been successfully employed for the chiral resolution of ketoconazole.

-

High-Performance Liquid Chromatography (HPLC): This is a prevalent method. Resolution can be achieved using either a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA).[9]

-

CSPs: Polysaccharide-based columns, such as those with amylose derivatives, have proven effective.[10]

-

CMPAs: Various cyclodextrins, including sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD), are added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard reversed-phase column (e.g., C18).[11][12]

-

-

Subcritical Fluid Chromatography (SFC): SFC using an amylose-based column has been shown to provide high resolution and rapid analysis times (less than 7 minutes).[10][13]

-

Capillary Electrophoresis (CE): This technique, particularly electrokinetic chromatography, has successfully separated all four stereoisomers of ketoconazole using TMβCD as a chiral selector and sodium dodecyl sulfate (SDS) as a surfactant.[11][14]

Quantitative Data on Chiral Resolution

The following table summarizes the conditions and outcomes of various reported methods for the chiral resolution of ketoconazole enantiomers.

| Method | Chiral Selector / Stationary Phase | Mobile Phase / Buffer | Key Conditions | Resolution (Rs) | Analysis Time | Reference |

| SFC | Amylose-based column | CO₂ with 30% Ethanol (containing 0.1% TEA and 0.1% TFA) | P: 300 bar, T: 35°C, Flow: 3 mL/min | 4.29 | < 7 min | [10][13] |

| HPLC | C18 column with CMPA | Methanol / 0.02 M NaH₂PO₄ (60:40, v/v) with 1.0 mM SBE-β-CD and 0.02% TEA, pH 3.0 | T: 30°C, Flow: 1.0 mL/min, λ: 225 nm | 2.05 | Not specified | [12] |

| CE | 20 mM TMβCD (Chiral Selector) | 10 mM Phosphate buffer (pH 2.5) with 5 mM SDS and 1.0% (v/v) Methanol | Voltage: 25 kV, T: 25°C | Successful separation of 4 stereoisomers | < 17 min | [11][14] |

SFC: Subcritical Fluid Chromatography; HPLC: High-Performance Liquid Chromatography; CE: Capillary Electrophoresis; CMPA: Chiral Mobile Phase Additive; TEA: Triethylamine; TFA: Trifluoroacetic Acid; SBE-β-CD: Sulfobutyl ether-β-cyclodextrin; TMβCD: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin; SDS: Sodium Dodecyl Sulfate.

Detailed Experimental Protocol: HPLC Resolution with a Chiral Mobile Phase Additive

This protocol is based on the method developed for separating ketoconazole enantiomers using SBE-β-CD.[12]

-

Objective: To resolve (rac)-cis-ketoconazole into its enantiomers using reversed-phase HPLC with a chiral mobile phase additive.

-

Instrumentation & Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column

-

(Rac)-cis-Ketoconazole standard

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Methanol (HPLC grade)

-

Sodium Dihydrogen Phosphate (NaH₂PO₄)

-

Triethylamine (TEA)

-

Phosphoric acid

-

-

Procedure:

-

Mobile Phase Preparation:

-

Prepare a 0.02 M NaH₂PO₄ aqueous solution.

-

To the aqueous portion, add SBE-β-CD to a final concentration of 1.0 mM and TEA to a final concentration of 0.02%.

-

Adjust the pH of the aqueous solution to 3.00 using phosphoric acid.

-

Mix the prepared aqueous phase with methanol in a 40:60 (v/v) ratio.

-

Degas the final mobile phase before use.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

-

Analysis:

-

Dissolve a sample of (rac)-cis-ketoconazole in the mobile phase.

-

Inject the sample into the HPLC system.

-

Record the chromatogram. Under these optimized conditions, a resolution (Rs) of 2.05 between the two enantiomer peaks is achieved.[12]

-

-

References

- 1. WO1994014446A1 - Methods and compositions of (+) ketoconazole for treating fungal, yeast and dermatophyte infections - Google Patents [patents.google.com]

- 2. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pure.eur.nl [pure.eur.nl]

- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 6. CN101665490A - Method for preparing ketoconazole derivatives - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of ketoconazole enantiomers by chiral subcritical-fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral separation of four stereoisomers of ketoconazole drugs using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Separation of ketoconazole enantiomers using high performance liquid chromatography with chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chiral separation of ketoconazole and itraconazole anti-fungal drugs using experimental and computational approaches - Universiti Teknologi Malaysia Institutional Repository [eprints.utm.my]

An In-depth Technical Guide to the In Vitro Antifungal Spectrum of (Rac)-Ketoconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of (Rac)-Ketoconazole, a broad-spectrum imidazole antimycotic agent. It details its mechanism of action, summarizes its activity against a wide range of fungal pathogens through quantitative data, and outlines the standardized experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect by primarily targeting the integrity of the fungal cell membrane. Its mechanism involves the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway.[][2][3][4]

-

Enzyme Inhibition: Ketoconazole inhibits the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[][2] This enzyme is critical for the conversion of lanosterol to 14-demethyl-lanosterol, a vital precursor for ergosterol synthesis.[][5]

-

Ergosterol Depletion: Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[][4]

-

Accumulation of Toxic Precursors: Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[2][5]

-

Disruption of Cell Function: The combined effect of ergosterol depletion and toxic sterol accumulation disrupts the fungal cell membrane's structure and function, leading to increased permeability and ultimately, the inhibition of fungal growth (fungistatic activity).[][4][5]

Caption: Mechanism of action of this compound via inhibition of the ergosterol pathway.

Quantitative In Vitro Antifungal Spectrum

Ketoconazole demonstrates a broad spectrum of activity against various fungal pathogens, including yeasts, dermatophytes, and certain molds.[6] However, its in vitro efficacy can be significantly influenced by the test medium and conditions.[6][7] The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity against Yeast Species

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Candida albicans | 201 | 0.003 - >256 | - | [8] |

| Candida albicans | 58 | 0.015 - 256 | - | [7] |

| Candida albicans | 148 | - | - | [9] |

| Candida glabrata | - | - | - | [10] |

| Candida krusei | - | - | 4 | [10] |

| Candida parapsilosis | - | - | - | [11] |

| Candida tropicalis | - | - | - | [11] |

| Malassezia furfur | - | 0.8 | - |[12] |

Note: MIC values can vary widely based on methodology and isolate-specific resistance.

Table 2: In Vitro Activity against Dermatophytes

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Trichophyton rubrum | 78 | - | - | [13] |

| Trichophyton rubrum | - | - | 3.17 | [14] |

| Trichophyton mentagrophytes | 49 | - | - | [13] |

| Epidermophyton floccosum | 30 | - | - | [13] |

| Trichophyton tonsurans | 4 | - | - | [13] |

| Trichophyton verrucosum | 16 | - | - | [13] |

| General Dermatophytes | 100+ | <0.25 - ≥64 | - |[15] |

Table 3: In Vitro Activity against Molds

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Notes | Reference(s) |

|---|---|---|---|---|

| Aspergillus fumigatus | - | - | Itraconazole is ~100x more potent | [16] |

| Aspergillus niger | - | 0.0625 - >32 | - | [17] |

| Aspergillus flavus | - | 2.0 - 32.0 | - | [17] |

| Aspergillus spp. | 31 | >0.62 | Itraconazole is significantly more active | [18] |

| Zygomycetes (Mucor, Rhizopus) | - | - | Less active compared to other agents | [19] |

| Dematiaceous Molds | - | 0.03 - 4.0 | Generally good activity |[14] |

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for obtaining reproducible in vitro susceptibility data. The most widely accepted protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

3.1 Broth Microdilution Method (CLSI M27/M38 and EUCAST E.Def 7.3.2)

The broth microdilution method is the reference standard for determining MICs.[20][21]

Key Methodological Steps:

-

Medium Preparation: RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS is the standard medium.[22] EUCAST specifies supplementation with 2% glucose, whereas CLSI uses 0.2%.[22]

-

Antifungal Agent Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial twofold dilutions are then prepared in 96-well microtiter plates using the RPMI medium.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[21] A suspension is prepared in sterile water or saline, and the turbidity is adjusted using a spectrophotometer to achieve a final standardized inoculum concentration in the wells (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts via CLSI M27-A3).[23][24][25]

-

Incubation: The inoculated microtiter plates are incubated at 35°C. Incubation times vary by organism: typically 24-48 hours for yeasts and 48-96 hours for most molds.[26]

-

MIC Determination: The plates are read visually or with a spectrophotometer. For azoles like ketoconazole, the MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free growth control well.[14][26]

Caption: Generalized workflow for broth microdilution antifungal susceptibility testing.

3.2 Other Methodologies

-

Disk Diffusion: This method involves placing paper disks containing a known amount of ketoconazole onto an agar plate inoculated with the fungus. The diameter of the resulting zone of inhibition is measured.[27] It is a simpler, qualitative or semi-quantitative alternative to broth microdilution.

-

Agar Dilution: This involves incorporating the antifungal agent directly into the agar medium at various concentrations. It is less common for routine testing but can be useful for certain fungi.

References

- 2. droracle.ai [droracle.ai]

- 3. The mechanism of action of the new antimycotic ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ketoconazole? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The antifungal activity of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation of susceptibility test results in vitro with response in vivo: ketoconazole therapy in a systemic candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro synergistic activity of ketoconazole with valproic acid against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal activity of ketoconazole and other azoles against Malassezia furfur in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activities of antifungal drugs against dermatophytes isolated in Tokat, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Antifungal Activities against Moulds Isolated from Dermatological Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro evaluation of griseofulvin, ketoconazole, and itraconazole against various dermatophytes in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nepjol.info [nepjol.info]

- 18. [Sensitivity of Aspergillus to ketoconazole and itraconazole using a standardized micromethod] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro evaluation of voriconazole against clinical isolates of yeasts, moulds and dermatophytes in comparison with itraconazole, ketoconazole, amphotericin B and griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 21. scribd.com [scribd.com]

- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Ketoconazole Susceptibility Test for Malassezia pachydermatis Using Modified Leeming–Notman Agar - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. webstore.ansi.org [webstore.ansi.org]

- 26. academic.oup.com [academic.oup.com]

- 27. In vitro activity of six antifungal drugs against clinically important dermatophytes - ProQuest [proquest.com]

The Pharmacokinetic Profile of Racemic Ketoconazole: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of racemic ketoconazole in various animal models. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this broad-spectrum antifungal agent. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited studies.

Pharmacokinetic Parameters of Racemic Ketoconazole in Animal Models

The pharmacokinetic properties of racemic ketoconazole have been investigated in several animal species, most notably in rats and dogs. Significant variability in parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and oral bioavailability has been observed across species and even between different studies within the same species, likely due to differences in experimental design and analytical methodologies.

Rat (Rattus norvegicus)

Ketoconazole has been extensively studied in rats, with data available for both intravenous and oral administration. Following intravenous administration to Sprague-Dawley rats, ketoconazole exhibits a volume of distribution of approximately 655 ± 91 ml/kg and a clearance of 14.4 ± 5.1 ml/min/kg.[1][2] The elimination half-life is relatively short, around 35.0 ± 12.3 minutes.[1][2]

Oral administration in rats reveals that the time to peak plasma concentration is between 30 and 60 minutes.[1][2] However, the oral bioavailability is modest, at approximately 35.8 ± 3.55%, suggesting significant first-pass metabolism.[1][2] Studies have also indicated stereoselective pharmacokinetics in rats, with plasma concentrations of the (+)-enantiomer being higher than the (-)-enantiomer after oral dosing.

Table 1: Pharmacokinetic Parameters of Racemic Ketoconazole in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| Intravenous | 5 | - | - | - | 0.58 ± 0.21 | - | [1][2] |

| Oral | 5 | - | 0.5 - 1.0 | - | - | 35.8 ± 3.55 | [1][2] |

| Oral | 300 | 64.82 ± 2.47 | 5.15 ± 0.68 | - | - | - | [3] |

Note: Dashes indicate data not provided in the cited source.

Dog (Canis lupus familiaris)

In dogs, intravenous administration of ketoconazole results in a systemic clearance of 2.74 ± 1.10 mL/min/kg and a volume of distribution at steady state of 0.72 ± 0.28 L/kg.[4] The half-life is approximately 2.7 ± 1.6 hours.[4]

Oral bioavailability of ketoconazole tablets in dogs is around 50 ± 38%, though considerable variability has been reported.[4] The mean residence time of orally administered ketoconazole has been shown to increase with multiple dosing, suggesting auto-inhibition of its own metabolism.[5]

Table 2: Pharmacokinetic Parameters of Racemic Ketoconazole in Dogs

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) | Reference |

| Intravenous | 376 mg (total dose) | - | - | - | 2.7 ± 1.6 | - | [4] |

| Oral (tablet) | 400 mg (total dose) | - | - | - | - | 50 ± 38 | [4] |

| Oral (solution) | 400 mg (total dose) | - | - | - | - | 56 ± 23 | [4] |

Note: Dashes indicate data not provided in the cited source.

Other Animal Models

Limited pharmacokinetic data for ketoconazole is available for other animal species. In a study involving a single 10 mg/kg oral dose, the mean plasma levels two hours post-dose were 12.9 µg/mL in rats, 0.9 µg/mL in rabbits, and varied in guinea pigs.[6] The elimination half-life was reported to be 0.70 hours in guinea pigs and 2.76 hours in dogs in the same study.[6]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of racemic ketoconazole in animal models.

Pharmacokinetic Study in Rats

-

Drug Administration:

-

Sample Collection: Serial blood samples were collected over a specified period.

-

Analytical Method: Plasma concentrations of ketoconazole were determined using a high-performance liquid chromatography (HPLC) assay with fluorescence detection.[1][2]

Pharmacokinetic Study in Dogs

-

Animal Model: Male mongrel dogs.[4]

-

Drug Administration:

-

Sample Collection: Blood samples were collected at predetermined time points.

-

Analytical Method: Serum concentrations of ketoconazole were evaluated using HPLC.[4]

Metabolism of Racemic Ketoconazole

Ketoconazole is extensively metabolized in the liver of animal models, with the primary metabolic pathways including N-deacetylation, oxidation, and degradation of the imidazole and piperazine rings.[7] N-deacetyl ketoconazole is a major initial metabolite in mice. The products of metabolism are mainly excreted in the feces.[8]

Experimental Workflow and Logical Relationships

The general workflow for a typical pharmacokinetic study of ketoconazole involves several key steps, from drug administration to data analysis.

This guide provides a foundational understanding of the pharmacokinetic profile of racemic ketoconazole in key animal models. Researchers are encouraged to consult the primary literature for more detailed information specific to their research interests.

References

- 1. The disposition and pharmacokinetics of ketoconazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Pharmacokinetic and pharmacodynamic studies of the effect of ketoconazole on reproductive function in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of ketoconazole administered intravenously to dogs and orally as tablet and solution to humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of ketoconazole and its effects on the pharmacokinetics of midazolam and fentanyl in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. A stereospecific high-performance liquid chromatographic assay for the determination of ketoconazole enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Ketoconazole: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of ketoconazole, a pioneering broad-spectrum antifungal agent. It details the seminal synthesis, key experimental evaluations, mechanism of action, and the clinical journey of this imidazole derivative. Quantitative data from pivotal in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational assays are provided to enable replication and further research. The guide also includes visualizations of the drug's signaling pathway and its developmental workflow, rendered using Graphviz, to offer a clear graphical representation of complex processes. This document serves as a technical resource for professionals in the fields of mycology, pharmacology, and drug discovery, offering a deep dive into the science behind a landmark antifungal medication.

Introduction

The landscape of antifungal therapy was significantly altered with the advent of azole antifungals. Prior to their introduction, treatment options for systemic mycoses were limited and often associated with significant toxicity. Ketoconazole, a synthetic imidazole derivative, emerged as a groundbreaking development, being the first orally active broad-spectrum antifungal agent. Its discovery in 1976 by scientists at Janssen Pharmaceutica marked a new era in the management of fungal infections.[1] This guide chronicles the journey of ketoconazole from its chemical synthesis to its clinical applications, providing a detailed technical account for the scientific community.

History and Discovery

The development of ketoconazole was a significant milestone in the history of antimicrobial agents. The timeline below outlines the key events in its journey:

-

1976: Ketoconazole was first synthesized by a team of researchers at Janssen Pharmaceutica in Beerse, Belgium.[1]

-

1977: A patent for ketoconazole was filed, securing the intellectual property of this novel compound.[1]

-

1981: Ketoconazole was introduced for medical use, becoming the first orally bioavailable azole antifungal for the treatment of systemic fungal infections.[1][2]

-

Mid-1980s onwards: While initially successful, concerns regarding hepatotoxicity and drug interactions began to emerge, leading to a gradual decline in its use as a first-line systemic agent in favor of newer, less toxic triazoles like fluconazole and itraconazole.[1]

The discovery of ketoconazole was a direct result of a dedicated research program at Janssen aimed at identifying novel antifungal agents with improved properties over existing treatments.

Chemical Synthesis

The original synthesis of ketoconazole was a multi-step process that laid the groundwork for the production of this important antifungal agent. The following is a description of the synthetic route based on the seminal publication by Heeres et al. (1979).

Experimental Protocol: Synthesis of Ketoconazole

The synthesis of cis-1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (ketoconazole) involves several key steps:

-

Preparation of the Dioxolane Intermediate: The initial step involves the reaction of 2,4-dichloroacetophenone with glycerol in the presence of an acid catalyst to form the corresponding 1,3-dioxolane.

-

Bromination: The dioxolane intermediate is then brominated to introduce a reactive bromine atom.

-

Introduction of the Imidazole Moiety: The brominated intermediate is reacted with imidazole to form the core imidazole-dioxolane structure.

-

Formation of the Piperazine Side Chain: A separate synthesis route prepares the 1-acetyl-4-(4-hydroxyphenyl)piperazine side chain.

-

Coupling Reaction: The imidazole-dioxolane core is then coupled with the piperazine side chain via an ether linkage to yield the final ketoconazole molecule.

A more recent and improved synthesis method involves a condensation reaction, followed by purification steps including elutriation, centrifugation, drying, and refining with ethanol and activated carbon.[3][4]

Mechanism of Action

Ketoconazole exerts its antifungal effect by primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Inhibition of Lanosterol 14α-Demethylase

The key molecular target of ketoconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of this enzyme, ketoconazole effectively blocks this demethylation step.[7]

The inhibition of ergosterol synthesis leads to:

-

Depletion of ergosterol in the fungal cell membrane.

-

Accumulation of toxic 14α-methylated sterol precursors.

-

Increased membrane permeability and disruption of membrane-bound enzyme function.

-

Ultimately, inhibition of fungal growth and replication (fungistatic effect).

Signaling Pathway Diagram

Caption: Mechanism of action of ketoconazole.

In Vitro Antifungal Activity

The antifungal spectrum of ketoconazole was established through extensive in vitro testing against a wide range of fungal pathogens.

Experimental Protocol: Broth Microdilution Assay

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is the broth microdilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration.[8][9]

-

Drug Dilution: A serial two-fold dilution of ketoconazole is prepared in microtiter plates containing RPMI 1640 medium.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[8][9]

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the growth in the drug-free control well.[9]

Quantitative Data: In Vitro Susceptibility

The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of ketoconazole against various fungal species as reported in the literature.

Table 1: MIC of Ketoconazole against Candida Species

| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans | 0.003 - >256 | ≤0.125 - 32 | ≤0.25 - >64 | [10][11][12] |

| C. tropicalis | 0.248 | - | - | [13] |

| C. parapsilosis | - | - | - | [13] |

| C. glabrata | - | - | ≤0.25 | [14] |

| C. krusei | - | - | 4 | [14] |

Table 2: IC₅₀ of Ketoconazole against Lanosterol 14α-Demethylase (CYP51)

| Enzyme Source | IC₅₀ (µM) | Reference(s) |

| Candida albicans CYP51 | 0.039 - 0.30 | |

| Human CYP51 | ≥30 |

In Vivo Efficacy

The efficacy of ketoconazole was further demonstrated in various animal models of fungal infections.

Experimental Protocol: Murine Model of Systemic Candidiasis

-

Infection: Mice are infected intravenously with a lethal or sublethal dose of Candida albicans.

-

Treatment: Ketoconazole is administered orally at various dose levels, starting at a specified time post-infection and continuing for a defined duration.

-

Evaluation: Efficacy is assessed by monitoring survival rates, and by determining the fungal burden in target organs (e.g., kidneys, liver, spleen) through colony-forming unit (CFU) counts at the end of the treatment period.

Quantitative Data: In Vivo Studies

The oral administration of ketoconazole has shown significant efficacy in animal models of various fungal infections. For instance, in a rabbit model of pityriasis versicolor, a dose of 1 mg/kg afforded protection in all animals.[15] In guinea pigs with cutaneous candidosis, a daily oral dose of 10 mg/kg for 14 days resulted in almost complete protection.[16]

Clinical Development and Application

Ketoconazole was evaluated in numerous clinical trials for a variety of superficial and systemic fungal infections.

Clinical Trial Design: A Phase II Study in Systemic Mycoses

A notable early study was a Phase II evaluation conducted by the National Institute of Allergy and Infectious Diseases Mycoses Study Group.[17][18][19]

-

Patient Population: The study enrolled 52 patients with confirmed systemic mycoses, including blastomycosis, coccidioidomycosis, histoplasmosis, and cryptococcosis.[17][18]

-

Dosing Regimen: Patients received daily oral doses of ketoconazole ranging from 100 mg to 600 mg.[17][18]

-

Duration of Therapy: The treatment duration varied from less than one month to 22 months.[17][18]

-

Endpoints: Efficacy was assessed based on clinical response (cure or marked improvement) and mycological eradication. Safety was evaluated by monitoring for adverse events.

Quantitative Data: Clinical Efficacy and Safety

Table 3: Clinical Response to Oral Ketoconazole in Systemic Mycoses

| Fungal Infection | Number of Patients | Cure or Marked Improvement (%) | Reference(s) |

| Histoplasmosis | 8 | >80% | [17][20] |

| Blastomycosis | 16 | 70% (at 400 mg/day) | [20] |

| Coccidioidomycosis | 13 | - | [17] |

| Cryptococcosis (non-meningeal) | 7 | - | [17] |

| Overall (52 patients) | 52 | 52% | [17][18] |

Adverse Effects: The most common adverse effects reported in early clinical trials were gastrointestinal, including nausea, anorexia, and vomiting, occurring in approximately 21% of patients.[17][18] A more serious, though less common, adverse effect that later became a significant concern was hepatotoxicity.

Drug Development Workflow

The discovery and development of ketoconazole followed a logical progression from initial synthesis to clinical application.

Workflow Diagram

Caption: The drug discovery and development workflow of ketoconazole.

Conclusion

The discovery of ketoconazole represents a pivotal moment in the history of medical mycology. As the first orally active, broad-spectrum antifungal, it provided a much-needed therapeutic option for a range of debilitating and life-threatening fungal infections. Its mechanism of action, the inhibition of ergosterol biosynthesis, became a blueprint for the development of subsequent azole antifungals. While its systemic use has been curtailed due to safety concerns, the story of ketoconazole's discovery and development offers invaluable lessons in drug design, preclinical evaluation, and clinical application. This technical guide serves as a detailed repository of the foundational scientific work that brought this important therapeutic agent to the forefront of antifungal therapy.

References

- 1. Ketoconazole - Wikipedia [en.wikipedia.org]

- 2. Ketoconazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Method for synthesizing ketoconazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104447711A - Method for synthesizing ketoconazole - Google Patents [patents.google.com]

- 5. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro susceptibility testing of ciclopirox, terbinafine, ketoconazole and itraconazole against dermatophytes and nondermatophytes, and in vitro evaluation of combination antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dialnet.unirioja.es [dialnet.unirioja.es]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro and in vivo activities of ketoconazole and itraconazole against Pityrosporum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 17. Treatment of systemic mycoses with ketoconazole: emphasis on toxicity and clinical response in 52 patients. National Institute of Allergy and Infectious Diseases collaborative antifungal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Treatment of systemic mycoses with ketoconazole: emphasis on toxicity and clinical response in 52 patients. National Institute of Allergy and Infectious Diseases collaborative antifungal study. | Semantic Scholar [semanticscholar.org]

- 19. experts.umn.edu [experts.umn.edu]

- 20. droracle.ai [droracle.ai]

A Technical Guide to the Solubility of (Rac)-Ketoconazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the solubility of (Rac)-Ketoconazole (KTZ), a Biopharmaceutics Classification System (BCS) Class II antifungal agent.[1] Due to its poor aqueous solubility and pH-dependent absorption, understanding its behavior in organic solvents is critical for the development of effective pharmaceutical formulations.[1][2] Ketoconazole is a weakly basic molecule with a molecular formula of C₂₆H₂₈Cl₂N₄O₄ and a molecular weight of 531.43 g/mol .[3][4] This guide summarizes quantitative solubility data, details common experimental protocols for its determination, and illustrates key relationships governing its dissolution.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents and solvent systems. The data reveals a significant dependence on the choice of solvent and temperature. The following tables summarize key quantitative solubility findings from various studies.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature | Solubility (mg/mL) | Solubility (Mole Fraction, xₑ) | Reference |

| Dichloromethane | - | Freely Soluble | - | [5] |

| Dimethyl Sulfoxide (DMSO) | 22°C | ~20 | - | [4] |

| Ethanol (anhydrous) | 45°C | ~20 | - | [4] |

| Methanol | 22°C | ~5 | - | [4] |

| Chloroform | 22°C | ~10 | - | [4] |

| Transcutol (THP) | 45°C | - | 4.9 x 10⁻² | [3][6] |

| Span 80 | 45°C | - | 6.9 x 10⁻² | [3][6] |

| Oleic Acid | 45°C | - | 8.5 x 10⁻³ | [3][6] |

| Eugenol | 45°C | - | 4.5 x 10⁻³ | [3][6] |

| Limonene | 45°C | - | 7.3 x 10⁻³ | [3][6] |

| Supercritical CO₂ (338 K, 30 MPa) | 65°C | - | 8.02 x 10⁻⁵ | [7] |

| Water | 25°C | 0.0000866 - 0.00013 | 4.0 x 10⁻⁷ | [1][4][8] |

Note: "Freely Soluble" is a qualitative description from pharmacopeial standards. Mole fraction is a dimensionless quantity.

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[9] This technique is considered the gold standard for its robustness and accuracy.

Detailed Protocol: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or stoppered flask.[9][10] Adding sufficient excess solid is crucial to ensure a saturated suspension is achieved.[9]

-

Equilibration: The sealed container is placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., a shaking water bath). The mixture is agitated for an extended period, typically ranging from 18 to 72 hours, to ensure that equilibrium between the solid and dissolved drug is reached.[8][10]

-

Phase Separation: After equilibration, the suspension is removed from the shaker. The undissolved solid particles must be separated from the saturated solution. This is typically achieved through high-speed centrifugation (e.g., 10,000 x g for 30 minutes) followed by filtration of the supernatant through a microporous filter (e.g., 0.45 µm).[1][11] This step is critical to prevent solid particles from interfering with the final concentration analysis.

-

Sampling and Dilution: A precise aliquot of the clear, saturated filtrate is carefully withdrawn and diluted with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis: The concentration of ketoconazole in the diluted sample is quantified using a validated analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): An Agilent Eclipse XDB-C18 column is often used with a mobile phase like methanol and water (80/20, v/v), with UV detection at a wavelength such as 254 nm.[1]

-

UV-Vis Spectrophotometry: The absorbance of the solution is measured at the maximum absorption wavelength (λ_max) of ketoconazole, which is around 230 nm in a phosphate buffer medium.[12] A calibration curve prepared from standard solutions of known concentrations is used to calculate the final solubility.[10]

-

-

Calculation: The equilibrium solubility is calculated from the measured concentration, taking into account the dilution factor. Experiments are typically performed in triplicate to ensure reproducibility.[1][8]

Factors Influencing Ketoconazole Solubility

The solubility of a drug is a complex interplay between its intrinsic physicochemical properties and the characteristics of the solvent system, governed by thermodynamic principles.

-

Physicochemical Properties of Ketoconazole:

-

pKa: As a weak base with pKa values of 2.94 and 6.51, its solubility is highly pH-dependent.[1][2][3] In acidic conditions, it becomes protonated and more soluble, while in neutral or basic media, it is practically insoluble.

-

Lipophilicity (logP): With a high logP of approximately 4.3, ketoconazole is inherently lipophilic ("fat-loving"), which explains its poor water solubility and preference for organic solvents.[3]

-

Crystal Lattice Energy: The drug's high melting point (148-152°C) suggests a stable crystal lattice, which requires significant energy to overcome during the dissolution process.[2][5]

-

-

Solvent Properties: The principle of "like dissolves like" is paramount. Solvents that can form favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the functional groups in the ketoconazole molecule will be more effective at dissolving it. The enhanced solubility in solvents like DMSO and warm ethanol is a testament to this principle.[4]

-

System Conditions:

-

Temperature: For ketoconazole, the dissolution process is generally endothermic, meaning solubility increases with rising temperature.[3][13] This is a common observation and a key parameter that can be modulated to enhance drug loading in formulations.

-

Pressure: In supercritical fluid solvent systems, such as supercritical carbon dioxide (SC-CO₂), both pressure and temperature are critical variables that significantly alter the solvent density and, consequently, its solvating power.[7]

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sec.gov [sec.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Ketoconazole (antifungal drug) in SC-CO2 for binary and ternary systems: measurements and empirical correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lgdrc.tbzmed.ac.ir [lgdrc.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

(Rac)-Ketoconazole: A Comprehensive Technical Guide to its Chemical Stability and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical stability of (Rac)-Ketoconazole and its degradation products. Understanding the stability profile of an active pharmaceutical ingredient (API) is paramount in drug development, ensuring the safety, efficacy, and quality of the final drug product. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and presents the degradation pathways of ketoconazole under various stress conditions.

Chemical Stability of this compound

This compound, a broad-spectrum antifungal agent, is susceptible to degradation under specific environmental conditions. Forced degradation studies, which intentionally stress the molecule, are crucial for identifying potential degradation products and understanding its intrinsic stability. The primary degradation pathways for ketoconazole are hydrolysis and oxidation, with photolytic degradation also observed.[1][2][3][4][5] The molecule demonstrates relative stability under thermal stress.[1]

pH-Dependent Stability

The degradation kinetics of ketoconazole are strongly dependent on pH.[6] Studies have shown that ketoconazole is most stable in acidic conditions, with significant degradation occurring in neutral to basic environments. This is a critical consideration for the formulation of liquid dosage forms.

Summary of Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and for predicting the degradation pathways of a drug substance. The following tables summarize the quantitative data from various stress testing conditions applied to this compound.

| Stress Condition | Reagents and Conditions | Incubation Time | Degradation (%) | Degradation Products Identified | Reference |

| Acid Hydrolysis | 1N HCl, boiling water bath (100°C) | 8 minutes | Not Specified | Hydrolysis Degradant (Impurity D) | [1] |

| Base Hydrolysis | 1N NaOH, boiling water bath (100°C) | 30 minutes | Not Specified | Hydrolysis Degradant (Impurity D) | [1] |

| Oxidative Degradation | 30% H₂O₂, boiling water bath | 10 minutes | Not Specified | Ketoconazole N-Oxide | [1][7] |

| Thermal Degradation | 105°C in oven | 24 hours | Stable | - | [1] |

| Photolytic Degradation | UV light at 254 nm | 24 hours | Stable | - | [1] |

| Photolytic Degradation | UV-A (352 nm) & UV-C (254 nm) radiation | Not Specified | Significant | Photodechlorination Products | [8] |

Note: The term "Not Specified" indicates that the cited literature did not provide a specific quantitative value for degradation under the described conditions, though degradation was observed.

Degradation Products and Pathways

The major degradation products of this compound have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][5]

Hydrolytic Degradation

Under both acidic and basic conditions, ketoconazole undergoes hydrolysis of the amide linkage in the piperazine ring, leading to the formation of a deacetylated impurity, referred to as Impurity D in the European Pharmacopoeia.[1][9]

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide, results in the formation of Ketoconazole N-Oxide.[1][7] The oxidation occurs at one of the nitrogen atoms in the piperazine ring.

Photolytic Degradation

When exposed to UV radiation, ketoconazole can undergo photodechlorination, where one or both of the chlorine atoms on the dichlorophenyl ring are replaced by hydrogen atoms.[8][10] Another photolytic degradation product has been identified as a cyclized derivative.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline the typical experimental protocols for the forced degradation of this compound.

Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, purified

-

Buffers for HPLC mobile phase (e.g., phosphate buffer)

Acid Hydrolysis

-

Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

-

Add 5 mL of 1N HCl.

-

Heat the flask in a boiling water bath for a specified period (e.g., 8 minutes).[1]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1N NaOH.

-

Dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

-

Analyze the resulting solution by HPLC.

Base Hydrolysis

-

Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

-

Add 5 mL of 1N NaOH.

-

Heat the flask in a boiling water bath for a specified period (e.g., 30 minutes).[1]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 1N HCl.

-

Dilute to volume with a suitable solvent.

-

Analyze the resulting solution by HPLC.

Oxidative Degradation

-

Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.

-

Add 5 mL of 30% H₂O₂.

-

Keep the flask at room temperature or heat gently for a specified period (e.g., 10 minutes in a boiling water bath).[1]

-

Dilute to volume with a suitable solvent.

-

Analyze the resulting solution by HPLC.

Thermal Degradation

-

Accurately weigh approximately 25 mg of this compound and place it in a suitable container (e.g., a petri dish).

-

Expose the sample to a high temperature in a calibrated oven for a specified duration (e.g., 105°C for 24 hours).[1]

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent in a volumetric flask and dilute to the mark.

-

Analyze the resulting solution by HPLC.

Photolytic Degradation

-

Accurately weigh approximately 25 mg of this compound and dissolve it in a suitable solvent in a quartz cuvette or other UV-transparent container.

-

Expose the solution to a UV light source providing a specific wavelength and intensity for a defined period (e.g., 254 nm for 24 hours).[1]

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

-

After exposure, analyze both the exposed and control samples by HPLC.

Visualizations

Degradation Pathways of this compound

Caption: Major degradation pathways of this compound under stress conditions.

Experimental Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies of a drug substance.

References

- 1. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of major degradation products of ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. latamjpharm.org [latamjpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. "Degradation products of ketoconazole" by Paiboon Nuntanakorn [digital.car.chula.ac.th]

(Rac)-Ketoconazole: An In-depth Technical Guide to Molecular Targets Beyond Cytochrome P450

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole, a racemic mixture of cis-(2S,4R)-(−) and cis-(2R,4S)-(+) enantiomers, is a broad-spectrum antifungal agent historically recognized for its potent inhibition of cytochrome P450 (CYP) enzymes, particularly lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.[1][2] However, a growing body of evidence reveals that the pharmacological actions of (Rac)-Ketoconazole extend significantly beyond its effects on the CYP450 superfamily. This technical guide provides a comprehensive overview of the molecular targets of ketoconazole outside of the cytochrome P450 system, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. Understanding these off-target interactions is critical for drug development professionals and researchers aiming to repurpose ketoconazole or develop new therapeutics with improved selectivity and reduced side-effect profiles.

Glucocorticoid Receptor Antagonism

Ketoconazole has been identified as a direct antagonist of the human glucocorticoid receptor (hGR).[3][4] This interaction is not dependent on CYP450 inhibition and contributes to some of the endocrine side effects observed with high-dose ketoconazole therapy, such as its use in treating Cushing's syndrome.[5]

Quantitative Data: Glucocorticoid Receptor Binding

While a precise dissociation constant (Ki) for the binding of ketoconazole to the glucocorticoid receptor is not consistently reported, studies have demonstrated its competitive antagonism with glucocorticoids like dexamethasone. The potency of this antagonism has been shown to be greater than the experimental compound RS 49910 but less than clotrimazole.[6] Functionally, ketoconazole has been observed to inhibit the induction of glutamine synthetase by triamcinolone acetonide at concentrations ranging from 45-90 μM.[7]

| Target | Ligand | Assay Type | Species | Quantitative Value | Reference(s) |

| Glucocorticoid Receptor (GR) | [3H]dexamethasone | Competitive Binding | Human | Potency: Clotrimazole > Ketoconazole > RS 49910 | [6] |

| Glucocorticoid Receptor (GR) | Triamcinolone acetonide | Functional Antagonism (Glutamine Synthetase Induction) | Human | Effective Concentration: 45-90 µM | [7] |

Experimental Protocol: Dexamethasone-Induced Tyrosine Aminotransferase (TAT) Activity Assay

This assay functionally assesses the glucocorticoid receptor antagonism by ketoconazole.

Objective: To measure the inhibition of dexamethasone-induced TAT activity by ketoconazole in hepatoma tissue culture (HTC) cells.

Materials:

-

Hepatoma Tissue Culture (HTC) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with and without serum

-

Dexamethasone

-

This compound

-

Cell lysis buffer

-

Reagents for spectrophotometric measurement of TAT activity

Procedure:

-

Cell Culture: HTC cells are cultured in DMEM supplemented with serum until they reach the desired confluency. For the experiment, cells are typically switched to a serum-free medium.

-

Treatment: Cells are treated with varying concentrations of ketoconazole in the presence of a fixed concentration of dexamethasone (e.g., 100 nM) for a specified period (e.g., 24 hours). Control groups include untreated cells, cells treated with dexamethasone alone, and cells treated with ketoconazole alone.

-

Cell Lysis: After incubation, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A lysis buffer is then added to disrupt the cells and release the intracellular contents.

-

TAT Activity Measurement: The cell lysates are centrifuged to remove cellular debris. The supernatant is then used to determine TAT activity via a spectrophotometric method, which measures the conversion of tyrosine to p-hydroxyphenylpyruvate.

-

Data Analysis: The TAT activity is normalized to the total protein concentration in each sample. The inhibitory effect of ketoconazole is calculated by comparing the TAT activity in cells co-treated with dexamethasone and ketoconazole to those treated with dexamethasone alone.

Signaling Pathway: Glucocorticoid Receptor Antagonism

Caption: Ketoconazole competitively binds to the glucocorticoid receptor, preventing its activation.

Hedgehog Signaling Pathway Inhibition

A significant non-CYP450 target of ketoconazole is the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is often dysregulated in cancer. Ketoconazole, along with its structural analog itraconazole, inhibits this pathway by targeting the transmembrane protein Smoothened (Smo).

Quantitative Data: Hedgehog Pathway Inhibition

| Target | Ligand | Assay Type | Species | Quantitative Value | Reference(s) |

| Hedgehog Signaling Pathway | Sonic hedgehog (Shh) | Gli-luciferase reporter assay | Murine | IC50: ~9 µM |

Experimental Protocol: Smoothened (Smo) Ciliary Translocation Assay

This assay visualizes the inhibitory effect of ketoconazole on a key step in Hedgehog pathway activation.

Objective: To determine the effect of ketoconazole on the translocation of Smoothened to the primary cilium upon Hedgehog pathway stimulation.

Materials:

-

NIH/3T3 cells or other suitable cell line expressing a fluorescently tagged Smoothened (e.g., Smo-GFP)

-

Sonic hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG)

-

This compound

-

Primary antibodies against ciliary markers (e.g., acetylated α-tubulin)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Cells expressing Smo-GFP are seeded on coverslips and grown to an appropriate density. The cells are then treated with Shh or SAG in the presence or absence of varying concentrations of ketoconazole.

-

Immunofluorescence Staining: Following treatment, the cells are fixed, permeabilized, and stained with a primary antibody against a ciliary marker, followed by a fluorescently labeled secondary antibody. DAPI is used to counterstain the nuclei.

-

Microscopy and Image Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The percentage of cells showing co-localization of Smo-GFP with the ciliary marker is quantified.

-

Data Analysis: The inhibitory effect of ketoconazole is determined by comparing the percentage of cells with ciliary Smo localization in the ketoconazole-treated groups to the control group stimulated with Shh or SAG alone.

Signaling Pathway: Hedgehog Pathway Inhibition

Caption: Ketoconazole inhibits Hedgehog signaling by preventing Smoothened translocation.

Other Noteworthy Molecular Targets

Beyond the glucocorticoid receptor and the Hedgehog pathway, this compound has been shown to interact with several other proteins that are not part of the cytochrome P450 family.

Quantitative Data: Various Molecular Targets

| Target | Ligand/Substrate | Assay Type | Species | Quantitative Value | Reference(s) |

| P-glycoprotein (P-gp) | Marker Substrate | Whole-cell retention assay | Human | IC50: ~6 µM | [3] |

| Androgen Receptor (AR) | [3H]methyltrienolone (R1881) | Competitive Binding | Human | 50% displacement at 64 µM | |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | Cellular Uptake Assay | Human | IC50: 17-18 µM | [1][2] |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | Enzyme Activity Assay (cell lysate) | Human | IC50: 34 µM | [1][2] |

| Phosphodiesterases (PDEs) | - | - | - | No significant direct inhibition reported | - |

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental methodologies cited in this guide.

Caption: General workflow for determining the binding affinity of ketoconazole to a target receptor.

Caption: Workflow for assessing the functional effect of ketoconazole on a signaling pathway.

Conclusion

The pharmacological profile of this compound is more complex than its well-established role as a cytochrome P450 inhibitor. Its interactions with the glucocorticoid receptor, the Hedgehog signaling pathway, P-glycoprotein, the androgen receptor, and fatty acid amide hydrolase highlight a broad off-target activity. This technical guide provides a foundational resource for researchers and drug development professionals to better understand these non-CYP450 mediated effects. A thorough characterization of these interactions is essential for the rational design of future therapeutic agents with improved specificity and for considering the potential for repurposing ketoconazole in new therapeutic contexts, such as oncology and endocrinology. Further research is warranted to fully elucidate the clinical implications of these molecular targets.

References

- 1. Ketoconazole binds to glucocorticoid receptors and exhibits glucocorticoid antagonist activity in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ketoconazole inhibition and glucocorticoid action in the human lymphoblastic leukemia cell line CEM-C7 [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]Dexamethasone binding in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences in the interaction of RU 486 and ketoconazole with the second binding site of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketoconazole binds to glucocorticoid receptors and exhibits glucocorticoid antagonist activity in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ketoconazole binds to the intracellular corticosteroid-binding protein in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Ketoconazole as a Tool for Investigating Fungal Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antifungal resistance is a significant global health threat, necessitating a deeper understanding of the underlying molecular mechanisms. (Rac)-Ketoconazole, an early-generation imidazole antifungal, remains a valuable tool in the research laboratory for elucidating these resistance pathways. Its well-characterized mechanism of action and the diverse ways fungi have evolved to counteract it provide a robust model for studying the broader phenomena of azole resistance. This guide details the core principles of using ketoconazole as an investigational probe, outlines key experimental protocols, and presents the primary molecular pathways involved in fungal resistance.

Introduction to this compound